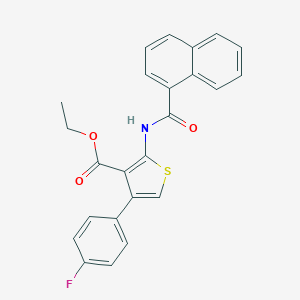![molecular formula C30H27N3OS2 B381088 1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B381088.png)
1-(1-[1,1'-biphenyl]-4-yl-2,5-dimethyl-1H-pyrrol-3-yl)-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a complex organic compound with a unique structure that combines multiple aromatic and heterocyclic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone typically involves multi-step organic reactions. The process starts with the preparation of the biphenyl and pyrrole intermediates, followed by their coupling under specific conditions to form the desired product. Common reagents used in these reactions include organometallic catalysts, strong acids, and bases to facilitate the formation of the complex structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the pyrrole or benzothieno rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides, nitro groups, or alkyl chains.
Wissenschaftliche Forschungsanwendungen
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Lacks the tetrahydro moiety, which may affect its biological activity and chemical reactivity.
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(thieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone: Contains a thieno ring instead of a benzothieno ring, leading to different electronic properties and reactivity.
Uniqueness
1-[1-(biphenyl-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is unique due to its combination of multiple aromatic and heterocyclic rings, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C30H27N3OS2 |
|---|---|
Molekulargewicht |
509.7g/mol |
IUPAC-Name |
1-[2,5-dimethyl-1-(4-phenylphenyl)pyrrol-3-yl]-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone |
InChI |
InChI=1S/C30H27N3OS2/c1-19-16-25(20(2)33(19)23-14-12-22(13-15-23)21-8-4-3-5-9-21)26(34)17-35-29-28-24-10-6-7-11-27(24)36-30(28)32-18-31-29/h3-5,8-9,12-16,18H,6-7,10-11,17H2,1-2H3 |
InChI-Schlüssel |
OWSQPKWZBWUULJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6 |
Kanonische SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C3=CC=CC=C3)C)C(=O)CSC4=NC=NC5=C4C6=C(S5)CCCC6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-{[5-(4-methoxyphenyl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}butyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B381005.png)
![ethyl 2-({[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B381006.png)
![Methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B381008.png)
![7-methyl-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B381009.png)
![Dimethyl 5-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B381010.png)
![Methyl 5-chloro-4-phenyl-2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B381014.png)
![3-[(2-Fluorobenzyl)sulfanyl][1,2,4]triazolo[3,4-b][1,3]benzothiazole](/img/structure/B381016.png)
![1-[1-[4-Chloro-3-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone](/img/structure/B381017.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methyl-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B381020.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-diphenyl-1,3-thiazole-5-carboxamide](/img/structure/B381023.png)
![3-amino-5-(2-chlorophenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B381024.png)
![Ethyl 4-(4-tert-butylphenyl)-2-{[3-(2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B381025.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(4-ethoxyanilino)-4-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B381027.png)
